6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one
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Overview
Description
6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C6H3BrF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the lack of information on its specific targets, it is difficult to predict which pathways might be affected .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one typically involves the bromination of 4-(trifluoromethyl)pyridin-2(1H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed:
N-Substituted Pyridinones: Formed through nucleophilic substitution.
Pyridine N-oxides: Formed through oxidation.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, including potential drugs for various diseases.
Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridin-2(1H)-one
Comparison: 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and properties. Compared to 2-Bromo-4-(trifluoromethyl)pyridine, it has an additional carbonyl group, making it more versatile in certain synthetic applications. The trifluoromethyl group enhances its stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
6-bromo-4-(trifluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJJLKHHMBHKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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